molecular formula C13H19O5P B1366740 Methyl 4-(diethoxyphosphorylmethyl)benzoate CAS No. 14295-52-4

Methyl 4-(diethoxyphosphorylmethyl)benzoate

Cat. No. B1366740
CAS RN: 14295-52-4
M. Wt: 286.26 g/mol
InChI Key: YTYPSGYDIRZUOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04460591

Procedure details

A mixture of 2.29 g (10 mmol) of methyl 4-bromomethyl benzoate and 1.66 g (10 mmol) of freshly distilled triethyl phosphite was heated at 150°-160° C. for 3 hours. Any unreacted phosphite was purged in vacuo and the residual phosphonate ester was suitable for use in the next step; m/e 286; NMR (CDCl3) 1.25 (6H, t, OCH2CH3), 3.20 (2H, d, J=22 Hz, CH2P), 3.93 (3H, s, OCH3), 4.05 (4H, q, OCH2), 7.40 (2H, d, 3,5-H's), 8.05 (2H, d, 2,6-H's).
Quantity
2.29 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11]Br)=[CH:7][CH:6]=1)=[O:4].[P:13]([O:20]CC)([O:17][CH2:18][CH3:19])[O:14][CH2:15][CH3:16]>>[CH2:15]([O:14][P:13]([CH2:11][C:8]1[CH:9]=[CH:10][C:5]([C:3]([O:2][CH3:1])=[O:4])=[CH:6][CH:7]=1)([O:17][CH2:18][CH3:19])=[O:20])[CH3:16]

Inputs

Step One
Name
Quantity
2.29 g
Type
reactant
Smiles
COC(=O)C1=CC=C(C=C1)CBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(OCC)(OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 150°-160° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Any unreacted phosphite was purged in vacuo

Outcomes

Product
Name
Type
Smiles
C(C)OP(=O)(OCC)CC1=CC=C(C(=O)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.